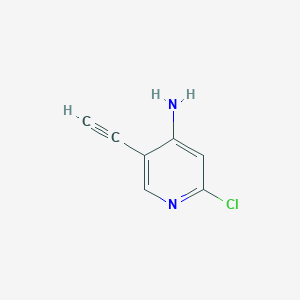

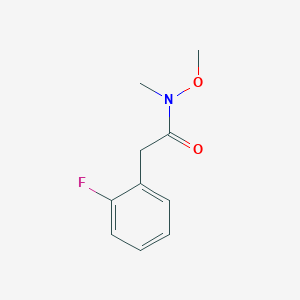

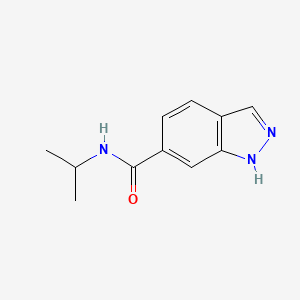

![molecular formula C11H8FN5O B1454683 3-(5-フルオロ-4-メトキシピリミジン-2-イル)ピラゾロ[1,5-a]ピラジン CAS No. 1330044-13-7](/img/structure/B1454683.png)

3-(5-フルオロ-4-メトキシピリミジン-2-イル)ピラゾロ[1,5-a]ピラジン

説明

3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine (FMPP) is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields of research. FMPP has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, FMPP has been found to have potential applications in drug delivery, imaging, and diagnostics.

科学的研究の応用

細胞内プロセスの研究のための蛍光分子

この化合物は、光学用途のための戦略的化合物として特定されているピラゾロ[1,5-a]ピリミジン(PPs)ファミリーの一部です . これらは、細胞内プロセスのダイナミクスを研究するための重要なツールです .

ケモセンサー

PPsは、問題の化合物も含めて、ケモセンサーとして使用されてきました . それらのユニークな特性は、この用途に適しています .

有機材料の進捗状況の追跡

PPsは、有機材料の進捗状況を追跡するために使用されてきました . それらの調整可能な光物理的特性は、この目的のために理想的です .

固体発光体

単純なアリール基を有するPPsは、良好な固体状態の放射強度を可能にします . これは、それらを固体状態の発光体の設計に適しています .

抗腫瘍足場

ピラゾロ[1,5-a]ピリミジン(PP)誘導体は、問題の化合物も含めて、その有意な抗癌の可能性のために、医薬品化学において大きな注目を集めています .

酵素阻害活性

PP誘導体は、その酵素阻害活性のために注目されています . これは、ピラゾロ[1,5-a]ピリミジンコアを有する薬物の新しい合理的かつ効率的な設計につながる可能性があります .

作用機序

Target of Action

The primary target of 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine-protein kinase that plays a crucial role in regulating cell division and centriole duplication .

Mode of Action

It is known that the compound interacts with its target, plk4, leading to changes in the cell division process .

Biochemical Pathways

The biochemical pathways affected by 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine are primarily those involved in cell division and centriole duplication. By interacting with PLK4, the compound can influence these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine’s action are likely related to its interaction with PLK4. By targeting this kinase, the compound can potentially disrupt cell division and centriole duplication, which may have implications for the treatment of various cancers .

Action Environment

The action, efficacy, and stability of 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine can be influenced by various environmental factors. For instance, the compound’s photophysical properties can be tuned by electron-donating groups at position 7 on the fused ring . Additionally, the compound has been found to display a strong solvatofluorochromic effect , suggesting that its action may be influenced by the solvent environment.

特性

IUPAC Name |

3-(5-fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN5O/c1-18-11-8(12)5-14-10(16-11)7-4-15-17-3-2-13-6-9(7)17/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGCHQVXRVXETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1F)C2=C3C=NC=CN3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

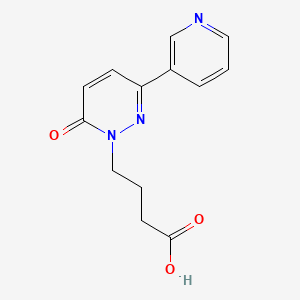

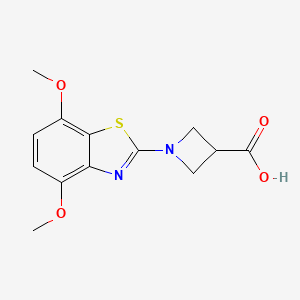

![2-{3-Methoxy-4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1454604.png)

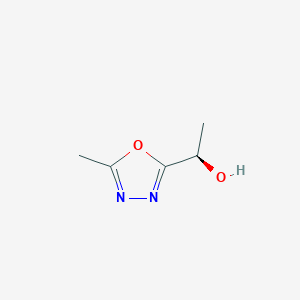

![Methyl 3-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1454609.png)

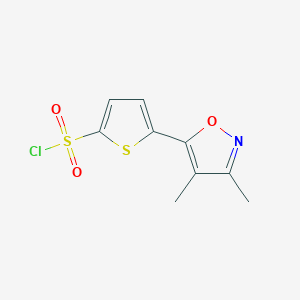

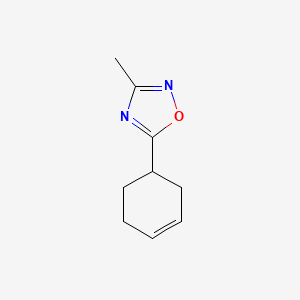

![(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1454610.png)

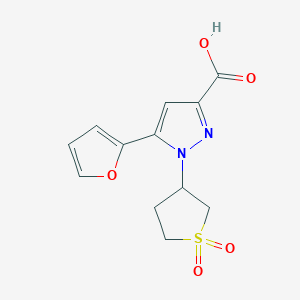

![1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1454618.png)